2-[(Pyridin-4-yl)methoxy]pyrimidine
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Overview
Description
2-[(Pyridin-4-yl)methoxy]pyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities. The presence of both pyridine and pyrimidine moieties in its structure allows it to interact with various biological targets, making it a versatile scaffold for drug development.
Mechanism of Action
Target of Action
It has been suggested that pyrimidine derivatives can interact with a variety of targets, including protein kinases .
Biochemical Pathways
It has been suggested that pyrimidine derivatives can influence a variety of biochemical pathways, particularly those involving protein kinases .
Result of Action
It has been suggested that pyrimidine derivatives can have a variety of effects, including antimicrobial and antifungal activities .
Biochemical Analysis
Biochemical Properties
It is known that pyridine derivatives, which include 2-[(Pyridin-4-yl)methoxy]pyrimidine, have been studied for their biological and pharmacological activities . Some of these compounds have shown antibacterial properties .
Cellular Effects
In one study, a series of novel 2-[(Pyridin-2-yl)methoxy]pyrimidine derivatives were evaluated against immortalized rat hepatic stellate cells (HSC-T6) and found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Molecular Mechanism
It is suggested that the planar pyrido[3,4-g]quinazoline tricyclic system, which includes this compound, is mandatory to maintain the protein kinase inhibitory potency in this series .
Temporal Effects in Laboratory Settings
It is known that N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .
Metabolic Pathways
It is known that pyrimidine derivatives are involved in various biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Pyridin-4-yl)methoxy]pyrimidine typically involves the reaction of 4-chloromethylpyridine with 2-hydroxypyrimidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the pyrimidine attacks the chloromethyl group of the pyridine, forming the desired product.
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance the solubility of the reactants and improve the reaction yield. The reaction mixture is heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-[(Pyridin-4-yl)methoxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF.
Major Products Formed:
Oxidation: Formation of pyridine and pyrimidine derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various nucleophiles replacing the methoxy group.
Scientific Research Applications
2-[(Pyridin-4-yl)methoxy]pyrimidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its ability to interact with DNA and RNA.
Medicine: Explored for its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: Used in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
- 2-(Pyridin-2-yl)pyrimidine
- 2-(Pyridin-3-yl)pyrimidine
- 2-(Pyridin-4-yl)pyrimidine
Comparison: 2-[(Pyridin-4-yl)methoxy]pyrimidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different binding affinities and selectivities for various biological targets. This uniqueness makes it a valuable compound for drug discovery and development.
Biological Activity
2-[(Pyridin-4-yl)methoxy]pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique molecular structure, has been investigated for various therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure and Properties
The chemical formula for this compound is C11H10N2O, with a molecular weight of 198.21 g/mol. Its structure features a pyrimidine ring substituted with a methoxy group and a pyridine moiety, which may influence its interaction with biological targets.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The IC50 values for COX-2 inhibition by related compounds have been reported as low as 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .
Table 1: COX Inhibition Data for Pyrimidine Derivatives
Compound | COX-2 IC50 (μmol) | Comparison Drug | Drug IC50 (μmol) |
---|---|---|---|
Compound A | 0.04 ± 0.09 | Celecoxib | 0.04 ± 0.01 |
Compound B | 0.05 ± 0.02 | Indomethacin | 0.09 ± 0.01 |
Compound C | 0.06 ± 0.03 | Aspirin | 0.12 ± 0.02 |
Anticancer Activity
The anticancer potential of pyrimidine derivatives has also been explored extensively. For example, studies have demonstrated that certain pyrimidine compounds can inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell proliferation and survival. One study reported that a related compound exhibited an IC50 of 14.8 nM against EGFR, indicating potent inhibitory activity .
Table 2: EGFR Inhibition Data for Pyrimidine Derivatives
Compound | EGFR IC50 (nM) | Cell Line Tested |
---|---|---|
Compound D | 14.8 | A549 |
Compound E | 26.2 | H1975 |
Compound F | >50 | NCI-H460 |
Antimicrobial Activity
In addition to its anti-inflammatory and anticancer properties, the antimicrobial activity of pyrimidine derivatives has been documented. Compounds similar to this compound have shown effectiveness against various bacterial and fungal strains, making them potential candidates for the development of new antimicrobial agents .
Table 3: Antimicrobial Activity of Pyrimidine Derivatives
Compound | Microbial Strain Tested | Minimum Inhibitory Concentration (MIC) (μg/mL) |
---|---|---|
Compound G | Staphylococcus aureus | 8 |
Compound H | Escherichia coli | 16 |
Compound I | Candida albicans | 4 |
The biological activity of this compound is likely mediated through its interaction with specific molecular targets, including enzymes and receptors involved in inflammatory pathways and cancer progression. The compound's ability to inhibit key enzymes such as COX and EGFR suggests that it may disrupt critical signaling pathways that promote inflammation and tumor growth.
Case Studies
- Anti-inflammatory Study : A study conducted on rats demonstrated that administration of a related pyrimidine derivative significantly reduced paw edema induced by carrageenan, suggesting strong anti-inflammatory efficacy.
- Cancer Cell Line Study : In vitro assays using A549 lung cancer cells revealed that treatment with the compound led to a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.
Properties
IUPAC Name |
2-(pyridin-4-ylmethoxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-4-12-10(13-5-1)14-8-9-2-6-11-7-3-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIQUDNPPOYHAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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